molecular formula C5H7ClO3 B13310612 3-Chlorooxolane-3-carboxylic acid

3-Chlorooxolane-3-carboxylic acid

Cat. No.: B13310612
M. Wt: 150.56 g/mol
InChI Key: LGNSBYHTXVEVBT-UHFFFAOYSA-N
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Description

3-Chlorooxolane-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a chloro-substituted oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorooxolane-3-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles and amides under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of more oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as hydroxide ions (OH⁻), amines, or thiols.

Major Products:

    Oxidation: Formation of more oxidized carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-Chlorooxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorooxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can influence various biochemical pathways and molecular targets .

Properties

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

IUPAC Name

3-chlorooxolane-3-carboxylic acid

InChI

InChI=1S/C5H7ClO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8)

InChI Key

LGNSBYHTXVEVBT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(=O)O)Cl

Origin of Product

United States

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